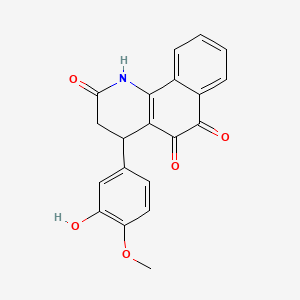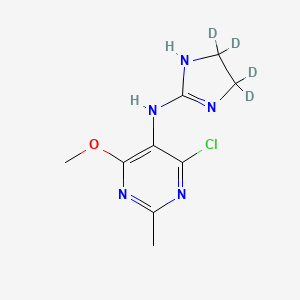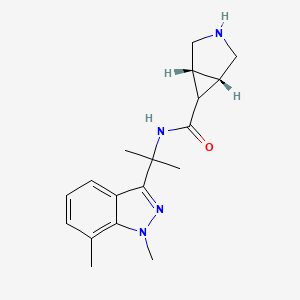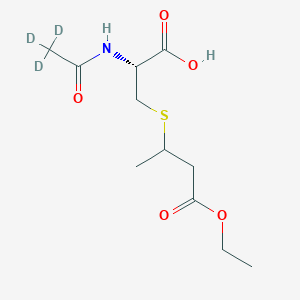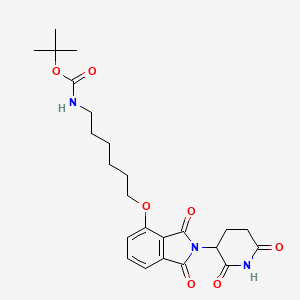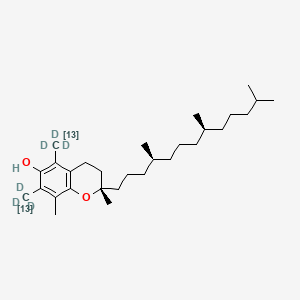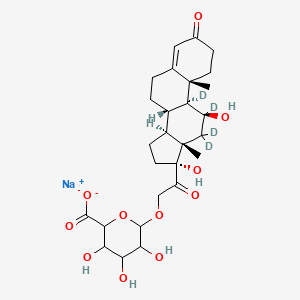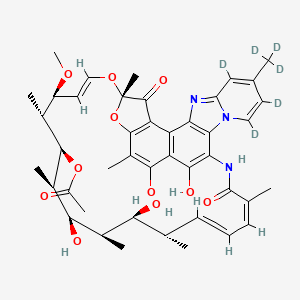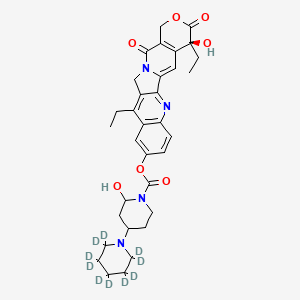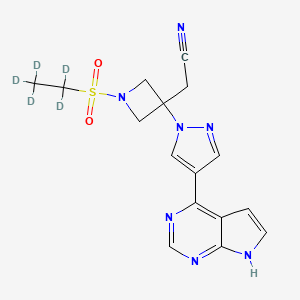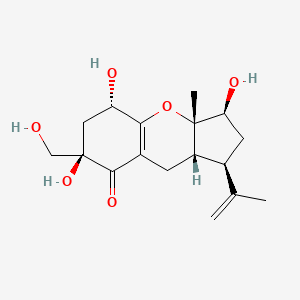
Guignardone K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guignardone K is a meroterpenoid compound isolated from the endophytic fungus Guignardia species. This compound exhibits notable antifungal activity and has been the subject of various scientific studies due to its unique structure and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guignardone K is typically extracted from the solid cultures of the endophytic fungus Guignardia species. The extraction process involves culturing the fungus on a suitable medium, followed by solvent extraction and purification using chromatographic techniques .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research is needed to develop efficient and scalable production methods.
Chemical Reactions Analysis
Types of Reactions
Guignardone K undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Guignardone K has several scientific research applications, including:
Chemistry: Used as a model compound for studying meroterpenoid synthesis and reactivity.
Biology: Investigated for its antifungal properties and potential as a natural pesticide.
Mechanism of Action
The mechanism of action of Guignardone K involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi .
Comparison with Similar Compounds
Similar Compounds
- Guignardone A
- Guignardone B
- Guignardone I
Comparison
Guignardone K is unique among its analogues due to its specific structural features and potent antifungal activity. While other guignardones also exhibit biological activities, this compound stands out for its effectiveness against a broader range of fungal species .
Properties
Molecular Formula |
C17H24O6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1R,3S,3aS,5S,7R,9aS)-3,5,7-trihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O6/c1-8(2)9-5-13(20)16(3)11(9)4-10-14(23-16)12(19)6-17(22,7-18)15(10)21/h9,11-13,18-20,22H,1,4-7H2,2-3H3/t9-,11-,12-,13-,16-,17+/m0/s1 |
InChI Key |
XVCPEZQLCJCIEA-VMEHZNMRSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@@H]([C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C)O |
Canonical SMILES |
CC(=C)C1CC(C2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




